molecular formula C20H24N6O2 B2649223 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one CAS No. 1060205-04-0

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one

Cat. No.: B2649223
CAS No.: 1060205-04-0
M. Wt: 380.452
InChI Key: WNYJNEAOWNUXFO-UHFFFAOYSA-N
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine moiety and a 2,3-dimethylphenoxy-propan-1-one side chain. This structure combines aromatic, nitrogen-rich rings with a flexible alkyl chain, making it a candidate for targeting proteins with hydrophobic and hydrophilic binding pockets.

The triazolopyridazine scaffold is known for its ability to engage in π-π stacking and hydrogen bonding, critical for binding to bromodomains. The piperazine linker enhances solubility and provides conformational flexibility, while the 2,3-dimethylphenoxy group may contribute to improved metabolic stability and target affinity compared to simpler aromatic substituents .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-5-4-6-17(15(14)2)28-16(3)20(27)25-11-9-24(10-12-25)19-8-7-18-22-21-13-26(18)23-19/h4-8,13,16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYJNEAOWNUXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one exhibits significant biological activity that has been explored in various studies. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • C : 18
  • H : 21
  • N : 5
  • O : 2

Structural Features

The compound features a triazolo-pyridazine moiety linked to a piperazine ring and a dimethylphenoxy group. This unique structure is believed to contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of triazolo-pyridazine compounds possess notable antibacterial properties. For instance, related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 16 to 64 µg/mL against common bacterial strains like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
1a32Staphylococcus aureus
2e16Escherichia coli

Antifungal Activity

In addition to antibacterial effects, triazolo derivatives have demonstrated antifungal activity. Compounds with similar structural characteristics exhibited antifungal effects against various fungi, although specific data for the compound is limited.

Anticancer Potential

Emerging research suggests that triazolo-pyridazine compounds may also exhibit anticancer properties. Studies have reported that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that triazolo derivatives may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.
  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors or other targets involved in cellular signaling.

Study on Antibacterial Efficacy

A study published in Molecules evaluated various triazolo-pyridazine derivatives for their antibacterial activity. Among the tested compounds, those with electron-donating groups exhibited enhanced activity due to improved interactions with bacterial targets .

Anticancer Research

In a separate investigation, derivatives similar to the compound were tested against several cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in BET Inhibition

Key Compound: AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one

  • Structural Similarities : Both compounds share the triazolopyridazine-piperazine core.
  • Key Differences: AZD5153 includes a methoxy group on the triazolopyridazine and a piperazin-2-one moiety, whereas the target compound substitutes a 2,3-dimethylphenoxy-propan-1-one chain.
  • Pharmacological Data :
Parameter Target Compound AZD5153
BRD4 IC₅₀ (nM) N/A 0.75
Cellular Potency N/A 0.5–5 nM
Oral Bioavailability N/A >50%

AZD5153 demonstrates nanomolar potency due to bivalent binding to BRD4, a feature enabled by its extended linker. The target compound’s 2,3-dimethylphenoxy group may enhance lipophilicity but could reduce solubility compared to AZD5153’s methoxy-piperazinone design .

Piperazine-Linked Triazolopyridazine Derivatives

Reference Compounds (from ):

Imp. B(BP) : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

Imp. C(BP) : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride

  • Structural Comparison :
    • Both impurities retain the triazolopyridine core but differ in regiochemistry (triazolo[4,3-a]pyridine vs. triazolo[4,3-b]pyridazine).
    • The target compound’s piperazine is directly fused to the triazolopyridazine, whereas these derivatives use a propyl linker.
  • Chlorophenyl substituents in Imp. C(BP) suggest a focus on halogen bonding, contrasting with the dimethylphenoxy group in the target compound .

Isomerization and Stability Considerations

Compounds from (e.g., pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines) undergo isomerization under varying conditions.

  • Triazolo[4,3-b]pyridazine (target compound) vs.

Research Findings and Unresolved Questions

  • Target Compound: No direct in vitro or in vivo data are available in the provided evidence.
  • AZD5153 : Achieved clinical success due to its bivalent binding and optimized pharmacokinetics, providing a benchmark for similar compounds .
  • Knowledge Gaps: Impact of 2,3-dimethylphenoxy substitution on off-target effects. Comparative metabolic stability of triazolopyridazine vs. triazolopyridine cores.

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